

Application Note: Quantification of Phenindamine Tartrate Using a Stability-Indicating RP-HPLC Method

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Compound of Interest

Compound Name: Phenindamine Tartrate

Cat. No.: B1680309

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **phenindamine tartrate** in bulk drug substance and pharmaceutical formulations. The developed method is specific, linear, precise, and accurate, making it suitable for routine quality control analysis and stability studies. The method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Phenindamine tartrate is a first-generation antihistamine belonging to the pyridindene class. [1] It acts as a histamine H1 receptor antagonist and is used to alleviate symptoms associated with allergic reactions. [2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing **phenindamine tartrate**. High-performance liquid chromatography (HPLC) is a powerful technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for a validated RP-HPLC method for the determination of **phenindamine tartrate**.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method. Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents

- **Phenindamine Tartrate** Reference Standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

Chromatographic Conditions

A proposed set of chromatographic conditions, based on methods for structurally similar antihistamines such as chlorpheniramine and pheniramine, is summarized in Table 1.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Proposed HPLC Method Parameters for **Phenindamine Tartrate** Quantification

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	260 nm (To be confirmed by UV scan)
Run Time	10 minutes

Protocols

Preparation of Mobile Phase

To prepare the phosphate buffer (pH 3.0), dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v) and sonicating for 15 minutes.

Preparation of Standard Stock Solution

Accurately weigh about 25 mg of **Phenindamine Tartrate** Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Preparation of Sample Solution

For the analysis of a tablet formulation, weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of **phenindamine tartrate** into a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation Summary

The proposed analytical method should be validated according to ICH Q2(R1) guidelines.^{[6][7]} The validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Parameter	Test	Acceptance Criteria
System Suitability	Five replicate injections of a standard solution	RSD of peak area < 2.0%, Tailing factor \leq 2.0, Theoretical plates > 2000
Specificity	Analysis of blank, placebo, and spiked sample	No interference at the retention time of phenindamine tartrate
Linearity	Analysis of 5-7 concentrations across the range	Correlation coefficient (r^2) \geq 0.999
Range	Confirmed by linearity, accuracy, and precision	80% to 120% of the test concentration
Accuracy (Recovery)	Standard addition method at 80%, 100%, and 120% levels	Mean recovery between 98.0% and 102.0%
Precision (Repeatability)	Six replicate preparations of the sample at 100% concentration	RSD \leq 2.0%
Intermediate Precision	Analysis on different days by different analysts	Overall RSD \leq 2.0%
Limit of Detection (LOD)	Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope	To be determined experimentally
Limit of Quantification (LOQ)	Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope	To be determined experimentally
Robustness	Deliberate small variations in method parameters (flow rate, pH, mobile phase composition)	System suitability parameters are met, and results remain unaffected

Data Presentation

The quantitative results from the method validation experiments should be tabulated for clear interpretation and comparison.

Table 3: Linearity Data for **Phenindamine Tartrate**

Concentration (µg/mL)	Mean Peak Area (n=3)
10	[Insert Data]
20	[Insert Data]
40	[Insert Data]
60	[Insert Data]
80	[Insert Data]
100	[Insert Data]
Correlation Coefficient (r ²)	≥ 0.999

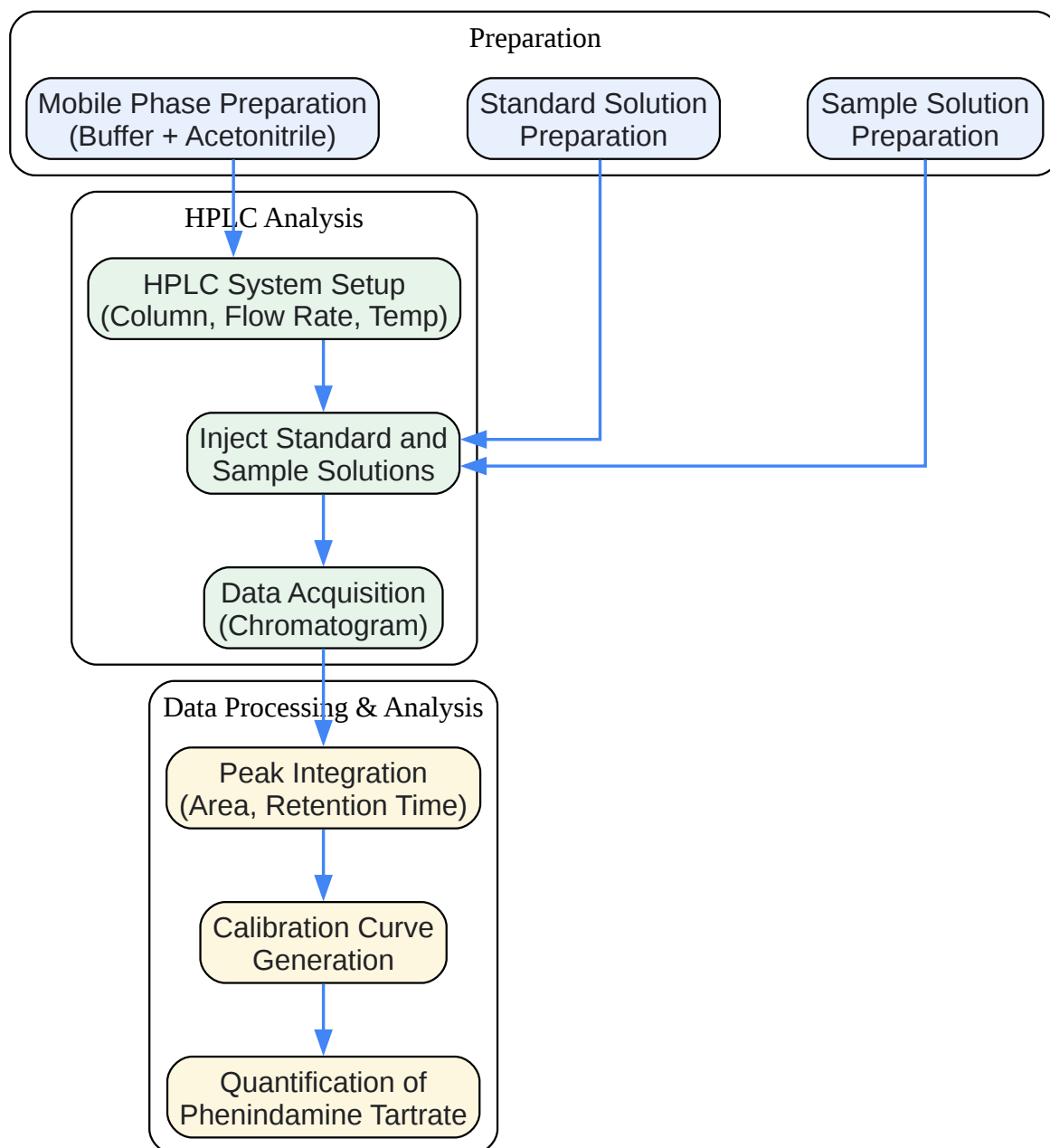
Table 4: Accuracy (Recovery) Study Results

Spiked Level	Amount Added (mg)	Amount Found (mg)	% Recovery	Mean % Recovery
80%	[Insert Data]	[Insert Data]	[Insert Data]	\multirow{3}{*}{98.0% - 102.0%}
100%	[Insert Data]	[Insert Data]	[Insert Data]	
120%	[Insert Data]	[Insert Data]	[Insert Data]	

Table 5: Precision Study Results

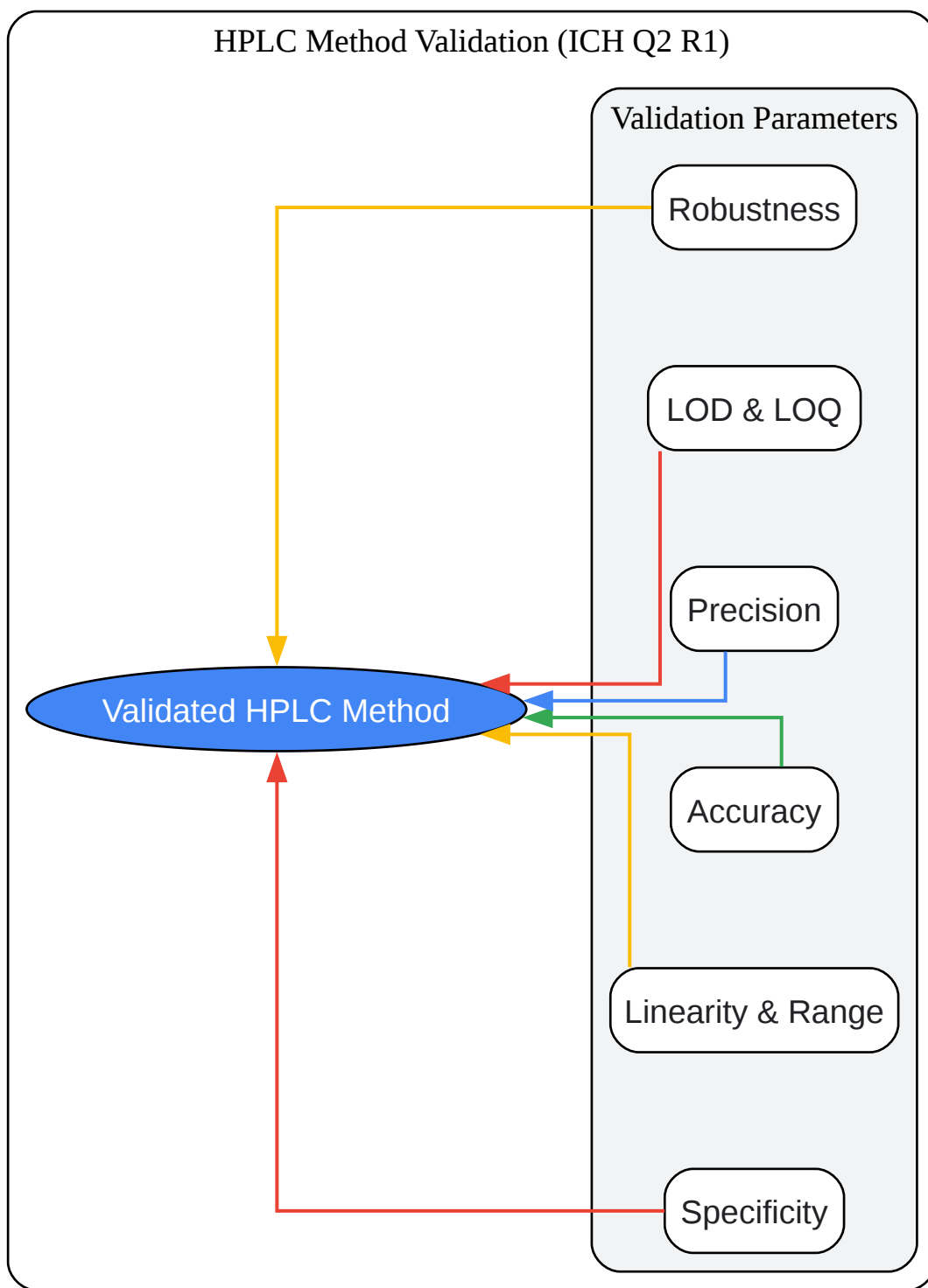
Parameter	Measured Concentration (µg/mL) (n=6)	Mean	% RSD
Repeatability	[Insert Data]	[Insert Data]	≤ 2.0%
Intermediate Precision (Day 1, Analyst 1)	[Insert Data]	[Insert Data]	\multirow{2}{*}{≤ 2.0%}
Intermediate Precision (Day 2, Analyst 2)	[Insert Data]	[Insert Data]	

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **phenindamine tartrate**.



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Caption: Logical relationship of key validation parameters for the HPLC method.

Conclusion

The proposed RP-HPLC method for the quantification of **phenindamine tartrate** is simple, rapid, and reliable. Based on the successful validation of similar antihistamine compounds, it is anticipated that this method will demonstrate excellent performance characteristics in terms of linearity, accuracy, precision, and specificity. This application note provides a comprehensive framework for the implementation and validation of this method in a quality control laboratory for the routine analysis of **phenindamine tartrate** in bulk and pharmaceutical dosage forms.

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